2-Chloro-6-fluorophenylacetonitrile

Catalog No.
S794620
CAS No.
75279-55-9
M.F
C8H5ClFN
M. Wt
169.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorophenylacetonitrile

CAS Number

75279-55-9

Product Name

2-Chloro-6-fluorophenylacetonitrile

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetonitrile

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

ZGSAFMIRVLOISC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

The exact mass of the compound 2-Chloro-6-fluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-fluorophenylacetonitrile (CAS: 75279-55-9) is a highly specialized, di-halogenated aromatic building block primarily procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and veterinary medicines. Structurally, it combines a reactive acetonitrile moiety—ideal for Knoevenagel condensations, alkylations, and reductions—with an ortho-chloro, ortho-fluoro substituted phenyl ring. This specific di-ortho halogenation pattern is highly valued in medicinal chemistry because it imparts unique steric hindrance and electrostatic properties, locking downstream molecules into specific bioactive conformations. It is a critical precursor in the commercial development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, potent veterinary antiparasitics, and reversible serine protease inhibitors, where precise binding pocket interactions are mandatory [1].

Replacing 2-chloro-6-fluorophenylacetonitrile with cheaper mono-halogenated analogs (such as 2-chlorophenylacetonitrile) or unsubstituted benzyl cyanide fundamentally compromises the efficacy of the resulting APIs. In targeted drug design, the specific combination of chlorine and fluorine at the ortho positions is not merely an incremental optimization; it is structurally requisite. The fluorine atom provides a strong electronegative dipole with minimal steric bulk, while the larger chlorine atom restricts bond rotation, forcing the aromatic ring into an orthogonal conformation relative to the core scaffold. In the synthesis of S-DABO HIV-1 inhibitors and pyrrolyl-acrylonitrile antiparasitics, substituting this compound with mono-halogenated alternatives results in a failure to fit the target receptor's hydrophobic pocket, leading to a catastrophic drop in binding affinity and a loss of activity against resistant mutant strains [1].

Superiority in S-DABO HIV-1 Reverse Transcriptase Inhibitor Potency

In the development of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) non-nucleoside reverse transcriptase inhibitors, the choice of the benzyl precursor dictates antiviral efficacy. Derivatives synthesized using 2-chloro-6-fluorophenylacetonitrile achieve sub-nanomolar to low-nanomolar potency against both wild-type and mutant HIV-1 strains. In contrast, utilizing unsubstituted phenylacetonitrile yields baseline compounds with significantly weaker cytopathic effect inhibition. The 2-chloro-6-fluoro substitution specifically enhances the interaction with the hydrophobic pocket of the reverse transcriptase enzyme [1].

Evidence DimensionAntiviral potency (HIV-1 RT inhibition)
Target Compound DataSub-nanomolar to low-nanomolar EC50 against mutant HIV-1 strains
Comparator Or BaselineUnsubstituted benzyl analogs (micromolar EC50 range)
Quantified Difference>10-fold improvement in binding affinity and mutant strain efficacy
ConditionsIn vitro HIV-1 replication assays (cytopathic effect inhibition)

For pharmaceutical procurement, selecting the exact 2-chloro-6-fluoro isomer is mandatory to produce NNRTIs capable of overcoming viral resistance, a threshold that mono-halogenated analogs cannot meet.

Enhanced Efficacy in Pyrrolyl-Acrylonitrile Veterinary Antiparasitics

2-Chloro-6-fluorophenylacetonitrile is the critical precursor for synthesizing (Z)-2-(2-chloro-6-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile via Knoevenagel condensation. This specific di-halogenated derivative demonstrates potent in vivo and in vitro mortality rates against economically significant parasites such as Haemonchus contortus and Ctenocephalides felis (cat flea). When compared to the unsubstituted 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile baseline, the addition of the ortho-chloro and ortho-fluoro groups prevents rapid metabolic degradation and locks the active (Z)-conformation, resulting in commercial-grade antiparasitic activity [1].

Evidence DimensionAntiparasitic mortality rate
Target Compound DataHigh mortality against H. contortus and C. felis at low formulation doses
Comparator Or BaselineUnsubstituted 2-phenyl analog (insufficient mortality for commercial use)
Quantified DifferenceSignificant increase in target parasite mortality and metabolic stability
ConditionsIn vitro and in vivo assays against Haemonchus contortus and Ctenocephalides felis

Veterinary formulation developers must procure this exact di-halogenated nitrile to achieve the required efficacy thresholds for commercial flea and nematode treatments.

Precursor Suitability for High-Affinity Thrombin Inhibitors

In the multi-step synthesis of reversible serine protease inhibitors, 2-chloro-6-fluorophenylacetonitrile serves as the foundational building block. The compound undergoes a 6-step synthetic route to yield potent thrombin inhibitors (LCMS M+1 = 488.3). The unique steric bulk of the chlorine atom combined with the electronegativity of the fluorine atom allows the resulting inhibitor to perfectly occupy the S1 binding pocket of thrombin, achieving a highly potent inhibition constant (Ki) of less than 20 nM, a metric that is severely compromised if mono-halogenated or unhalogenated precursors are utilized[1].

Evidence DimensionEnzymatic inhibition constant (Ki)
Target Compound DataKi < 20 nM against thrombin
Comparator Or BaselineNon-halogenated generic precursors (weaker S1 pocket binding)
Quantified DifferenceAchievement of the < 20 nM Ki threshold required for clinical viability
ConditionsIn vitro enzymatic inhibition assays for human thrombin

For process chemists scaling up anticoagulant APIs, this specific compound guarantees the structural geometry required for high-affinity target binding.

Synthesis of NNRTI Antiviral Therapeutics

This compound is the optimal choice for introducing a 2-chloro-6-fluorobenzyl moiety at the C6 position of pyrimidine rings during the synthesis of S-DABO derivatives. It is specifically procured when developing next-generation HIV-1 reverse transcriptase inhibitors designed to combat drug-resistant viral strains [1].

Manufacturing of Veterinary Antiparasitic Agents

It is highly recommended as the primary nitrile precursor in Knoevenagel condensations with pyrrole-2-carboxaldehydes. The resulting (Z)-acrylonitrile derivatives are formulated into commercial treatments for nematodes (Haemonchus contortus) and fleas (Ctenocephalides felis) in livestock and companion animals [2].

Development of Reversible Serine Protease Inhibitors

The compound is utilized as a key starting material in the multi-step synthesis of high-affinity thrombin inhibitors. Its unique di-ortho substitution pattern ensures the final API achieves the necessary sub-20 nM Ki threshold required for advanced anticoagulant therapies [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75279-55-9

Wikipedia

2-Chloro-6-fluorobenzyl cyanide

Dates

Last modified: 08-15-2023

Explore Compound Types